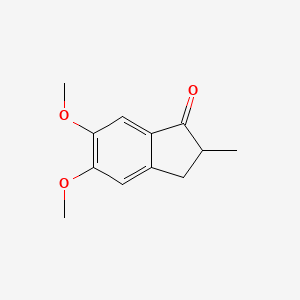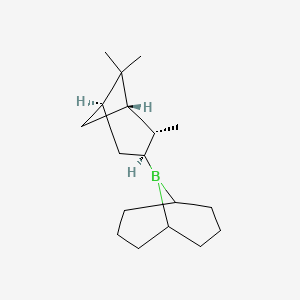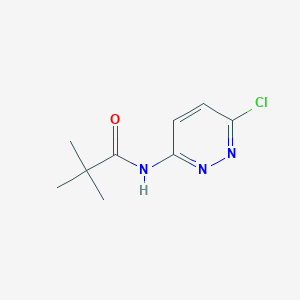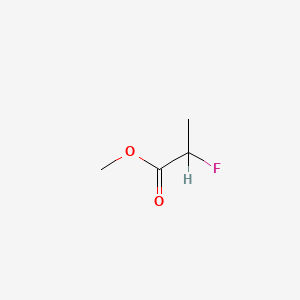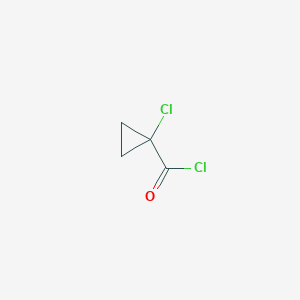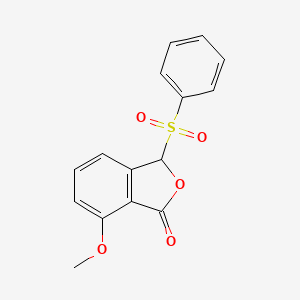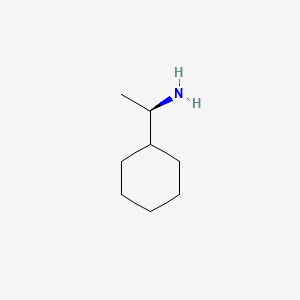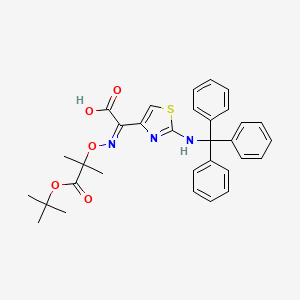
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid is a useful research compound. Its molecular formula is C32H33N3O5S and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Betalains: Chemistry and Biochemistry
Betalains are pigments with a nitrogenous core structure, demonstrating the complexity of natural product chemistry and the variety of methods for characterizing and synthesizing complex molecules, which could be relevant to the synthesis or analysis of the specific compound you're interested in (Khan & Giridhar, 2015).
Role of Diacetyl Metabolite in Alcohol Toxicity and Addiction
This study on the role of diacetyl metabolite in alcohol toxicity illustrates the importance of understanding the metabolic pathways and potential toxicities of complex molecules, which could be analogous to assessing the metabolic fate and toxicity of the specified chemical compound (Kovacic & Cooksy, 2005).
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES
The synthesis and characterization of novel substituted thiazolidin-4-ones provide insights into the methodologies for synthesizing and studying complex organic compounds, which could be applied to the compound (Issac & Tierney, 1996).
Analytical Methods Used in Determining Antioxidant Activity: A Review
This review of methods for determining antioxidant activity could inform the analytical approaches to studying the biological or chemical activity of "(Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid", especially if the compound has potential antioxidant properties (Munteanu & Apetrei, 2021).
The Synthesis and the Biological Activity of Azolylthioacetic Acids
This review focuses on the synthesis and biological activities of azolylthioacetic acids, which highlights the importance of structure-activity relationships in medicinal chemistry. Such insights could be valuable when investigating the biological or therapeutic potential of the specified compound (Chornous et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid involves the reaction of tritylamine with 2-(tert-butoxy)-1,1-dimethyl-2-oxoethanethiol to form the corresponding thiazole intermediate. This intermediate is then reacted with chloroacetic acid to form the desired product.", "Starting Materials": [ "Tritylamine", "2-(tert-butoxy)-1,1-dimethyl-2-oxoethanethiol", "Chloroacetic acid" ], "Reaction": [ "Step 1: Tritylamine is reacted with 2-(tert-butoxy)-1,1-dimethyl-2-oxoethanethiol in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding thiazole intermediate.", "Step 2: The thiazole intermediate is then reacted with chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, (Z)-alpha-((2-(tert-Butoxy)-1,1-dimethyl-2-oxoethoxy)imino)-2-(tritylamino)thiazol-4-acetic acid." ] } | |
Numéro CAS |
68672-66-2 |
Formule moléculaire |
C32H33N3O5S |
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
(2E)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C32H33N3O5S/c1-30(2,3)39-28(38)31(4,5)40-35-26(27(36)37)25-21-41-29(33-25)34-32(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-21H,1-5H3,(H,33,34)(H,36,37)/b35-26+ |
Clé InChI |
RACSQPAUTPPMLG-MDAYZVFASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
| 68672-66-2 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


